molecular formula C12H15NO3 B2681947 ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE CAS No. 349119-66-0

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE

Cat. No.: B2681947
CAS No.: 349119-66-0
M. Wt: 221.256
InChI Key: AEBUSRYUJBWGGL-UHFFFAOYSA-N
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Description

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group, a carbamoyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE typically involves the reaction of ethyl chloroformate with N-[(4-methylphenyl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE can undergo various types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Reduction: The carbamoyl group can be reduced to form the corresponding amine.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. For example, hydrochloric acid or sodium hydroxide can be used as reagents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: The major products are 4-methylphenylmethanol and ethyl carbamate.

    Reduction: The major product is N-[(4-methylphenyl)methyl]amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

ETHYL {[(4-METHYLPHENYL)METHYL]CARBAMOYL}FORMATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL {[(4-METHYLPHENYL

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)methylamino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBUSRYUJBWGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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